3-Amino-1-(furan-2-yl)butan-2-one
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(furan-2-yl)butan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |
InChI Key |
AMCKCTICULBINB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=CO1)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Amino-1-(furan-2-yl)butan-2-one
Synthetic Routes
Several synthetic strategies have been reported for the preparation of this compound or closely related analogs, involving key transformations such as reductive amination, Grignard reactions, and catalytic amination of furan-containing ketones.
Reductive Amination of 1-(Furan-2-yl)butan-2-one
- Method: The most common approach involves the reductive amination of 1-(furan-2-yl)butan-2-one with ammonia or primary amines.
- Reagents and Conditions: Typically, sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C) catalyst is used as the reducing agent.
- Mechanism: The ketone reacts with the amine to form an imine intermediate, which is subsequently reduced to the corresponding amino ketone.
- Advantages: This method offers good selectivity and yields under mild conditions.
- Example: Reaction of 1-(furan-2-yl)butan-2-one with ammonia in the presence of NaBH3CN at room temperature yields this compound.
Grignard Reaction Followed by Oxidation
- Method: Preparation can also proceed via the reaction of 2-furylmagnesium bromide (a Grignard reagent) with an appropriate aldehyde or ester, followed by oxidation to introduce the ketone functionality.
- Steps:
- Formation of 2-furylmagnesium bromide from 2-bromofuran and magnesium.
- Nucleophilic addition to an aldehyde (e.g., acetaldehyde) to form an alcohol intermediate.
- Oxidation of the alcohol to the ketone.
- Outcome: This route can yield the this compound after subsequent amination steps.
Copper-Catalyzed γ-C(sp3)-H Amination of 1-(Furan-2-yl)butan-2-one
- Method: A recent advancement involves copper-catalyzed dehydrogenative γ-C(sp3)-H amination of 1-(furan-2-yl)butan-2-one using amines.
- Catalysts and Conditions: Cu(OAc)2 with 2,2'-bipyridine ligand and TEMPO as oxidant in toluene at elevated temperatures (~110-120 °C).
- Mechanism: The reaction proceeds via activation of the γ-C-H bond adjacent to the ketone, followed by amination to install the amino group.
- Yields: Moderate to excellent yields reported depending on amine substrates.
- Significance: This method provides a direct C-H functionalization route to the amino ketone without pre-functionalization.
Industrial and Scale-Up Considerations
- Scale-Up: Industrial synthesis often adapts reductive amination and catalytic amination methods using continuous flow reactors to enhance yield and purity.
- Optimization: Parameters such as temperature, solvent choice, and catalyst loading are optimized for cost-efficiency and environmental compliance.
- Purification: Crystallization and chromatographic techniques are employed to isolate the compound with high purity.
Data Tables Summarizing Preparation Methods
Detailed Research Findings and Mechanistic Insights
Reductive Amination Pathway
- The imine intermediate formation is the rate-determining step.
- Sodium cyanoborohydride selectively reduces imines over ketones, minimizing side reactions.
- Palladium-catalyzed hydrogenation offers an alternative but requires careful control to avoid over-reduction of the furan ring.
Copper-Catalyzed γ-C(sp3)-H Amination
- TEMPO acts as a radical oxidant facilitating hydrogen abstraction.
- The reaction proceeds through a radical intermediate stabilized by the furan ring.
- The amino group installation occurs selectively at the γ-position relative to the ketone, preserving the furan heterocycle.
- Mechanistic studies identified intermediates such as enones and keto-enals that convert to the amino-furan product under reaction conditions.
Oxidative Dearomatization and Cyclization (Related Furan Chemistry)
- Oxidative rearrangement of 4-(furan-2-yl)butan-2-ones can form spiro-intermediates leading to functionalized furans.
- This process involves enolization facilitated by electron-withdrawing groups at the α-position to the ketone, promoting nucleophilic attack on the furan ring.
- The reaction sequence is related to the Paal–Knorr synthesis of furans and can be adapted to prepare substituted furan derivatives, potentially including amino ketones.
Summary and Outlook
- The preparation of this compound is well-established through reductive amination and Grignard-based synthetic routes.
- Recent advances in copper-catalyzed direct C-H amination provide more efficient and versatile synthetic access.
- Industrial synthesis benefits from continuous flow and catalytic methods optimizing yield and purity.
- Mechanistic understanding supports further development of selective functionalization strategies for furan-containing amino ketones.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(furan-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 3-amino-1-(furan-2-yl)butanol.
Scientific Research Applications
3-Amino-1-(furan-2-yl)butan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-Amino-1-(furan-2-yl)butan-2-one with structurally related compounds from the evidence, focusing on molecular features, physical properties, and functional group impacts.
Key Comparisons:
Functional Group Influence on Reactivity and Stability
- The amide group in 3-oxo-2-phenylbutanamide enhances hydrogen-bonding capacity compared to the primary amine in the target compound, likely improving crystallinity but reducing nucleophilicity.
- The nitrile group in compound 5t introduces electron-withdrawing effects, stabilizing the chromene system but increasing molecular weight and melting point (225–227°C) relative to the target compound.
Substituent Effects on Physical Properties
- The furan ring in both the target compound and 5t contributes to π-π stacking interactions, but the larger chromene scaffold in 5t elevates its melting point.
- Branched alkyl chains (e.g., in ) reduce solubility in polar solvents due to steric hindrance, whereas the target compound’s linear structure may enhance solubility in alcohols or ethers.
Spectroscopic Signatures The ketone C=O stretch (~1700 cm⁻¹) is consistent across analogs but shifts slightly depending on adjacent substituents (e.g., electron-donating groups lower the wavenumber). The furan C-O-C vibration (~1245 cm⁻¹ in 5t ) is a diagnostic marker absent in non-furan analogs like or .
The alcohol derivative () lacks the ketone’s electrophilic character, limiting its utility in condensation reactions compared to the target.
Research Implications and Limitations
- Synthetic Challenges : The target compound’s amine and ketone groups may necessitate protective strategies (e.g., Boc protection) to prevent undesired side reactions during synthesis.
- Data Gaps : Experimental data for the target compound (e.g., melting point, solubility) are unavailable in the evidence; inferences are drawn from analogs.
- Validation Methods : Programs like SHELXL and spectroscopic techniques (IR, NMR) are critical for confirming structural assignments in related compounds.
Biological Activity
3-Amino-1-(furan-2-yl)butan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 155.18 g/mol. The compound contains an amino group, a furan ring, and a ketone functional group, which contribute to its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- π-π Interactions : The furan ring allows for π-π interactions, which can stabilize binding to proteins and enzymes.
These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as antimicrobial and potential anticancer activities.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance:
| Microorganism | Activity |
|---|---|
| Candida albicans | Inhibited growth |
| Escherichia coli | Inhibited growth |
| Staphylococcus aureus | Inhibited growth |
The mechanism underlying this antimicrobial activity involves disruption of cell membrane integrity and interference with essential metabolic pathways within microbial cells.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Research on structurally related compounds has shown promising results against various cancer cell lines, indicating potential antiangiogenic effects . The specific mechanisms are still under investigation but may involve modulation of signaling pathways critical for tumor growth and metastasis.
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of furan derivatives demonstrated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method, showing zones of inhibition comparable to standard antibiotics.
- Anticancer Potential : In vitro assays were performed on several cancer cell lines (e.g., MCF7, HeLa) to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds reveals interesting insights:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Furan-2-yl)butan-2-one | Furan ring with ketone | Lacks amino group |
| 5-Amino-N-(furan-2-yl)butanamide | Amine derivative | Different functional group (amide) |
| 3-Amino-1-(furan-3-yl)butan-2-one | Similar structure but different furan position | Potentially different biological activities |
The presence of both an amino group and a furan ring in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
